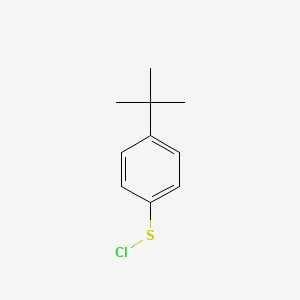

p-t-Butylbenzenesulfenyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClS |

|---|---|

Molecular Weight |

200.73 g/mol |

IUPAC Name |

(4-tert-butylphenyl) thiohypochlorite |

InChI |

InChI=1S/C10H13ClS/c1-10(2,3)8-4-6-9(12-11)7-5-8/h4-7H,1-3H3 |

InChI Key |

QAASGGHXTJRDLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SCl |

Origin of Product |

United States |

Synthetic Methodologies for P Tert Butylbenzenesulfonyl Chloride

Established Synthetic Routes from Aromatic Precursors

The preparation of p-tert-butylbenzenesulfonyl chloride predominantly starts from the aromatic precursor, tert-butylbenzene (B1681246). The main strategies involve direct sulfonation followed by chlorination or the conversion of a pre-formed sulfonic acid derivative.

Sulfonation and Subsequent Chloroacylation Strategies

A common and direct approach involves the sulfonation of tert-butylbenzene, followed by a chloroacylation step in a one-pot or two-step process. Chlorosulfonic acid is a frequently employed reagent that can act as both the sulfonating and chlorinating agent.

A patented two-step method highlights a controlled approach to the synthesis. google.com In the first step, tert-butylbenzene is sulfonated with chlorosulfonic acid at a controlled temperature of 10-18°C. google.com This is followed by a second chloroacylation step at a slightly higher temperature of 30-40°C, where additional chlorosulfonic acid is introduced to convert the intermediate sulfonic acid to the desired sulfonyl chloride. google.com This staged temperature profile is critical for controlling the reaction and minimizing by-product formation. google.com The final product is typically isolated by precipitation in ice water. google.com

| Reactant | Reagent | Temperature (°C) | Yield (%) | Reference |

| tert-Butylbenzene | Chlorosulfonic Acid | Sulfonation: 10-18, Chloroacylation: 30-40 | 95-100 | google.com |

This table presents data from a patented two-step synthesis method.

Routes Involving Halogenation of Sulfonic Acid Derivatives

An alternative strategy begins with p-tert-butylbenzenesulfonic acid, which is then converted to the corresponding sulfonyl chloride using a suitable chlorinating agent. This method can be advantageous when the sulfonic acid is readily available or when a cleaner reaction profile is desired.

Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). orgsyn.org The reaction of p-tert-butylbenzenesulfonic acid with a chlorinating agent, such as thionyl chloride, can be carried out in a suitable solvent. google.com A patented process describes reacting 4-tert-butylbenzenesulfonic acid with a chlorinating agent and then purifying the resulting crude 4-tert-butylbenzenesulfonyl chloride by crystallization from an alkane solvent like heptane (B126788) or cyclohexane. google.com This purification step is effective in removing impurities, including the diphenylsulfone by-product. google.com

| Starting Material | Chlorinating Agent | Key Process Step | Purity (HPLC) | Reference |

| p-tert-Butylbenzenesulfonic acid | Chlorinating Agent (e.g., Thionyl Chloride) | Precipitation/Crystallization from alkane | 99.8% | google.com |

This table highlights a method for producing high-purity p-tert-butylbenzenesulfonyl chloride from its sulfonic acid.

Catalytic Approaches and Process Optimization in Synthesis

In the two-step synthesis of p-tert-butylbenzenesulfonyl chloride from tert-butylbenzene, the use of an inorganic salt catalyst, such as potassium sulfate (B86663) or sodium sulfate, has been shown to be beneficial. google.com The catalyst is added during the initial sulfonation step and is reported to suppress the formation of sulfoxide (B87167) by-products. google.com This catalytic method can lead to yields of the desired p-isomer reaching up to 95-100%. google.com The molar ratio of the inorganic salt to the alkylbenzene is typically in the range of 0.001-0.50:1. google.com

Control of Isomer Formation and By-product Minimization in Synthetic Protocols

A significant challenge in the synthesis of p-tert-butylbenzenesulfonyl chloride is the potential for the formation of ortho and meta isomers, as well as other by-products like sulfones. The bulky tert-butyl group strongly directs electrophilic substitution to the para position, but ortho and meta isomers can still be formed under certain conditions.

The control of reaction temperature is a key factor in managing isomer distribution. The two-step synthesis method, with its distinct temperature profiles for sulfonation and chloroacylation, is designed to maximize the formation of the para isomer. google.com By maintaining a lower temperature during the initial sulfonation, the kinetic product (para-isomer) is favored.

The formation of by-products such as diphenylsulfones can be a competing reaction pathway. One patented method addresses this by using a purification step where the crude product is precipitated from an alkane solvent, which effectively separates the desired sulfonyl chloride from the less soluble sulfone by-products. google.com The use of an inorganic salt catalyst, as mentioned previously, also plays a role in minimizing the formation of sulfoxide by-products during the sulfonation of tert-butylbenzene. google.com

Chemical Reactivity and Mechanistic Investigations of P Tert Butylbenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The chemical behavior of p-tert-butylbenzenesulfonyl chloride is largely defined by the electrophilic nature of the sulfur atom within the sulfonyl chloride group. This inherent reactivity allows it to readily participate in nucleophilic substitution reactions, a cornerstone of its application in organic synthesis.

Role as an Electrophilic Reagent in Substitution Processes

P-tert-butylbenzenesulfonyl chloride serves as a potent electrophile. The sulfur atom, double-bonded to two oxygen atoms and single-bonded to a chlorine atom, experiences a significant electron deficiency. This is due to the high electronegativity of the oxygen and chlorine atoms, which withdraw electron density from the sulfur. This electron-poor nature makes the sulfur atom a prime target for attack by a wide range of nucleophiles.

In these substitution reactions, the sulfonyl chloride acts as a donor of the p-tert-butylbenzenesulfonyl group. Nucleophiles, which are electron-rich species, attack the electrophilic sulfur atom, leading to the displacement of the chloride ion, a good leaving group. This process results in the formation of a new bond between the nucleophile and the sulfonyl group.

Mechanistic Pathways of Nucleophilic Attack

The generally accepted mechanism for nucleophilic attack on sulfonyl chlorides, including p-tert-butylbenzenesulfonyl chloride, is a concerted or a stepwise process. In many instances, the reaction proceeds through a bimolecular nucleophilic substitution (SN2)-like mechanism at the sulfur center. In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs.

Alternatively, a stepwise mechanism involving a trigonal bipyramidal intermediate can occur. In this scenario, the nucleophile adds to the sulfur atom to form a transient intermediate, which then collapses with the expulsion of the chloride ion. The precise pathway can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

For instance, the reaction of N-tert-butylbenzenesulfinimidoyl chloride, a related compound, with nucleophiles like alkoxides, enolates, and amide ions proceeds by attack at the electrophilic S=N bond. wikipedia.org The resulting intermediate collapses, ejecting the chloride ion. wikipedia.org

Influence of Steric and Electronic Effects on Reaction Rates and Stereochemistry

The reactivity of p-tert-butylbenzenesulfonyl chloride is modulated by both steric and electronic factors. rsc.org The tert-butyl group, being bulky, exerts a significant steric effect. accessscience.comiupac.org This steric hindrance can influence the rate of nucleophilic attack by impeding the approach of the nucleophile to the sulfonyl center. proquest.com In general, increased steric bulk around the reaction center tends to slow down the rate of SN2 reactions. proquest.com

Distinct Reaction Mechanisms in Complex Organic Transformations

Beyond simple nucleophilic substitutions, p-tert-butylbenzenesulfonyl chloride and related structures can participate in more intricate reaction mechanisms, particularly in the realm of metal-catalyzed transformations.

Participation in Metal-Catalyzed Reactions

The versatility of sulfonyl chlorides extends to their involvement in various metal-catalyzed reactions. These processes often involve oxidative addition of the sulfonyl chloride to a low-valent metal center, followed by subsequent transformations.

Palladium catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of p-tert-butylbenzenesulfonyl chloride itself is less common, related aryl sulfonyl chlorides have been investigated in palladium-catalyzed reactions. The general principle involves the oxidative addition of the S-Cl bond to a Pd(0) species, forming a Pd(II) intermediate. This intermediate can then undergo further reactions, such as transmetalation or migratory insertion, to form new chemical bonds.

For example, palladium catalysts, particularly those supported by bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃, have shown remarkable activity in cross-coupling reactions involving aryl chlorides. nih.gov The steric and electronic properties of such ligands are crucial for facilitating the catalytic cycle. nih.gov While the direct application to p-tert-butylbenzenesulfonyl chloride might be specific, the underlying principles of palladium catalysis are relevant. For instance, palladium-catalyzed debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides has been developed to synthesize diaryl sulfides, showcasing the utility of palladium in C-S bond formation. organic-chemistry.org

Table 1: Research Findings on Related Palladium-Catalyzed Reactions

| Catalyst System | Reactants | Product | Key Findings |

| Pd/P(t-Bu)₃ | Aryl chloride and boronic acid | Biaryl | Highly effective for Suzuki cross-coupling of unactivated aryl chlorides due to the ligand's steric and electronic properties. nih.gov |

| Pd(dba)₂/NiXantPhos | Aryl benzyl sulfide (B99878) and aryl bromide | Diaryl sulfide | Efficiently catalyzes debenzylative cross-coupling via a tricatalytic cycle involving α-arylation, C-S bond cleavage, and C-S bond formation. organic-chemistry.org |

Copper-Catalyzed Enantioselective Processes

Copper-catalyzed reactions represent a powerful tool in modern synthetic chemistry for creating chiral molecules with high enantioselectivity. These processes often rely on the formation of a chiral catalyst in situ, where a copper salt is combined with a chiral ligand. The resulting complex can then mediate a variety of transformations, such as conjugate additions, borylative cyclizations, and reductions, with high stereocontrol. gla.ac.ukrsc.org

For instance, the enantioselective copper-catalyzed borylative cyclization of olefins is a notable method for constructing complex nitrogen-containing heterocycles. rsc.org In a typical catalytic cycle, a copper(I) precursor reacts with a chiral ligand and a boron-containing reagent to generate a chiral copper-boryl intermediate. This species then adds to an unsaturated substrate, leading to a stereodefined organocopper intermediate that can undergo subsequent intramolecular cyclization to yield enantiomerically enriched products. rsc.org Similarly, copper-catalyzed conjugate reductions of α,β-unsaturated esters can be achieved with high enantiomeric excess using chiral N-heterocyclic carbene (NHC) ligands. gla.ac.uk The mechanism is believed to involve the formation of a copper hydride species that selectively delivers the hydride to the substrate within a chiral environment. gla.ac.uk

While p-tert-butylbenzenesulfonyl chloride is a versatile building block, its direct participation as a ligand or critical catalyst component in copper-catalyzed enantioselective processes is not extensively documented in current chemical literature. Its primary role is often as a protecting group for amines or in the synthesis of substrates for such reactions.

Role in Sigmatropic Rearrangements and Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are categorized based on the changes in bonding, and include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. researchgate.net A sigmatropic rearrangement is a specific type of pericyclic reaction where a σ-bond moves across a conjugated π-system to a new position, with a concurrent reorganization of the π-bonds. google.com These rearrangements are classified by an order [i,j], which denotes the number of atoms over which each end of the σ-bond has moved. google.com

Prominent examples include the Cope rearrangement, a rsc.orgrsc.org-sigmatropic shift involving a 1,5-diene, and the Claisen rearrangement, which is the rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. google.comlibretexts.org The stereochemical outcome of these reactions is often predictable under the principles of orbital symmetry conservation. google.com

The direct involvement of p-tert-butylbenzenesulfonyl chloride in the core mechanism of sigmatropic rearrangements is not a common theme in organic synthesis. Its derivatives, however, could potentially be substrates for such reactions, but the sulfonyl group itself does not typically act as the migrating group or the π-system in canonical sigmatropic shifts.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

A fundamental and widely utilized reaction of p-tert-butylbenzenesulfonyl chloride is its reaction with primary and secondary amines. As a typical sulfonyl chloride, it serves as an excellent electrophile for the sulfonylation of nitrogen nucleophiles. This reaction, generally carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, results in the formation of highly stable sulfonamides. google.comacs.org

The tert-butyl group on the phenyl ring provides steric bulk and increases the lipophilicity of the resulting sulfonamide derivatives, which can be advantageous in modifying the properties of parent molecules. This reaction is frequently employed in medicinal chemistry and materials science to synthesize complex molecular architectures. For example, p-tert-butylbenzenesulfonyl chloride has been used to derivatize piperazine (B1678402) and piperidine (B6355638) scaffolds in the synthesis of potential enzyme inhibitors. google.comacs.org

| Nitrogen Nucleophile | Product Class | Reference |

|---|---|---|

| Piperazine Derivatives | N-(p-tert-Butylbenzenesulfonyl)piperazines | google.comacs.org |

| Piperidine Derivatives | N-(p-tert-Butylbenzenesulfonyl)piperidines | google.com |

| N-Alkylamines | N-Alkyl-p-tert-butylbenzenesulfonamides | researchgate.net |

Generation and Reactivity of Transient Intermediates (e.g., Carbenes from Sulfonyl Azides)

p-tert-Butylbenzenesulfonyl chloride is a key precursor for the generation of p-tert-butylbenzenesulfonyl azide (B81097). This transformation is typically achieved through a nucleophilic substitution reaction with sodium azide. The resulting sulfonyl azide is a versatile reagent for generating transient reactive intermediates, particularly metal-stabilized imino carbenes. gla.ac.ukrsc.org

The modern pathway to these carbenes often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the sulfonyl azide and a terminal alkyne to form a 1-sulfonyl-1,2,3-triazole. gla.ac.uk These triazoles are relatively stable precursors that, upon treatment with a metal catalyst (commonly rhodium(II) or gold(I)), undergo thermal or catalytic denitrogenation. This process expels N₂ and generates a metal-bound imino carbene intermediate. gla.ac.ukrsc.org

It is a significant research finding that the use of sulfonyl azides in standard CuAAC conditions can be challenging. The highly electron-withdrawing nature of the sulfonyl group can promote a Dimroth rearrangement and subsequent fragmentation of the copper-triazolyl intermediate, leading to the formation of N-sulfonyl amidines instead of the desired 1-sulfonyl-1,2,3-triazole. gla.ac.uk

Once formed, these metallocarbenes are highly reactive and undergo a variety of useful synthetic transformations. rsc.org

| Reaction Type | Product | Description | Reference |

|---|---|---|---|

| Transannulation | Heterocycles (e.g., Oxazoles) | The carbene engages in intramolecular reactions with nearby functional groups to form new ring systems. | gla.ac.ukrsc.org |

| Cyclopropanation | Cyclopropanes | The carbene adds across an alkene to form a three-membered ring. | |

| Ylide Formation | Rearranged Products | The carbene reacts with a heteroatom (e.g., S, O, N) to form an ylide, which can then undergo sigmatropic rearrangement. | rsc.org |

| C-H Functionalization | Substituted Products | The carbene inserts into a carbon-hydrogen bond, enabling direct functionalization of unactivated C-H bonds. | rsc.org |

This pathway, starting from p-tert-butylbenzenesulfonyl chloride, highlights its utility in advanced organic synthesis for accessing highly reactive intermediates capable of complex bond formations under catalytic conditions.

Applications in Advanced Organic Synthesis and Molecular Construction

A Building Block for Diverse Organic Scaffolds

The inherent reactivity of the sulfonyl chloride group, combined with the steric and electronic influence of the para-tert-butyl group, makes p-t-butylbenzenesulfenyl chloride a valuable precursor for a variety of important organic structures.

Formation of Sulfonamide Derivatives

The reaction of this compound with primary and secondary amines is a cornerstone of its application, providing a reliable route to the corresponding N-substituted sulfonamides. This classic transformation is widely employed due to its efficiency and the general stability of the resulting sulfonamide bond. nih.govprinceton.edu The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

A study detailing the synthesis of novel sulfonamide derivatives utilized 4-(tert-butyl)benzenesulfonyl chloride as a key starting material. The resulting compounds were subsequently evaluated for their biological activities, highlighting the role of this reagent in medicinal chemistry research.

General Synthesis of Sulfonamides from this compound:

| Reactant 1 | Reactant 2 | Product |

|---|

This reactivity allows for the introduction of the p-t-butylbenzenesulfonyl group into a wide array of molecules, thereby modifying their physical, chemical, and biological properties.

Precursor in Macrocyclic Chemistry (e.g., Porphyrazine Synthesis)

While the direct application of this compound as a precursor in the synthesis of macrocycles like porphyrazines is not extensively documented in readily available literature, the chemistry of related compounds suggests potential pathways. Phthalocyanines, which are structurally similar to porphyrins, have been synthesized with tert-butyl substituents to enhance their solubility in organic solvents. researchgate.netdergipark.org.tr These syntheses, however, typically start from 4-tert-butylphthalonitrile (B1266168) rather than this compound. researchgate.net The synthesis of p-tert-butylcalix[n]arenes, another class of macrocycles, involves the condensation of p-tert-butylphenol with formaldehyde (B43269) and does not utilize the sulfonyl chloride. researchgate.net

Integration into Asymmetric Synthetic Strategies

The direct use of this compound as a chiral auxiliary in asymmetric synthesis is not a widely reported strategy. However, the closely related tert-butanesulfinamide, developed by the Ellman lab, is a highly successful and extensively used chiral auxiliary for the asymmetric synthesis of amines. bristol.ac.ukresearchgate.netyale.edu This auxiliary can be cleaved under acidic conditions, and it has been shown that this process can generate tert-butylsulfinyl chloride. bristol.ac.uk This suggests a potential, albeit indirect, connection and recycling pathway.

Protecting groups are crucial in asymmetric synthesis for controlling the stereoselectivity of reactions. numberanalytics.com While the p-t-butylbenzenesulfonyl group can be used as a protecting group for amines, its specific application to direct asymmetric transformations by inducing chirality is not well-documented. More commonly, chiral auxiliaries are employed to introduce stereocenters with high selectivity.

Synthesis of Biologically Relevant Compound Classes

The this compound moiety is a key component in the synthesis of various biologically active compounds. Its incorporation into molecular structures can lead to compounds with potential therapeutic applications. For instance, it has been used as an intermediate in the synthesis of compounds with potential anticancer properties. lookchem.com

Furthermore, research has demonstrated its use in the creation of novel N-alkyl and N-sulfonyl derivatives of piperazine (B1678402), which have been investigated for their antimicrobial activities. This highlights the role of the p-t-butylbenzenesulfonyl group in modulating the biological profile of heterocyclic scaffolds.

Elaboration to Reactive Intermediates (e.g., Sulfonyl Azides)

This compound can be readily converted into other reactive intermediates, most notably sulfonyl azides. The reaction of sulfonyl chlorides with sodium azide (B81097) is a general and efficient method for the synthesis of the corresponding sulfonyl azides. researchgate.net These sulfonyl azides are valuable reagents in their own right, serving as precursors for the generation of sulfonylnitrenes, which can undergo a variety of transformations including C-H amination and aziridination reactions. They are also key components in "click chemistry," specifically in the copper-catalyzed azide-alkyne cycloaddition.

A study on the reaction of benzenesulfonyl azides, including derivatives with a tert-butyl substituent, with proline demonstrates their utility in synthesizing proline-derived benzenesulfonamides. nih.gov

Catalysis and Ligand Design in Organic Reactions

The current body of scientific literature does not provide significant evidence for the direct application of this compound in catalysis or as a primary component in ligand design for organic reactions. While sulfinamide-based ligands have shown promise in asymmetric catalysis, the direct use of the corresponding sulfonyl chloride in this context is not established. yale.edu

Preparation of Metal Catalysts and Precursors

There is a lack of specific documented instances in the reviewed literature where this compound or its corresponding thiolate (p-tert-butylphenylthiolate) is utilized as a primary ligand or precursor in the synthesis of metal catalysts. General principles of catalyst design often involve the coordination of ligands containing soft donor atoms like sulfur to metal centers, which can modulate the electronic properties and reactivity of the resulting complex. Thiolate ligands, in general, are known to form stable complexes with a variety of transition metals, which are essential components of many catalytic systems. However, dedicated research outlining the synthesis and catalytic activity of metal complexes derived specifically from this compound is not presently available.

Theoretical and Computational Studies

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic landscape of p-t-butylbenzenesulfenyl chloride. These studies typically involve the use of ab initio and density functional theory (DFT) methods to determine key electronic properties. Analysis of the molecular orbitals, for instance, reveals the distribution of electron density and identifies the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is often localized on the sulfur and chlorine atoms, indicating their nucleophilic and electrophilic character, respectively. The LUMO, conversely, is typically centered on the sulfur-chlorine bond, highlighting its susceptibility to nucleophilic attack.

Electron density distribution analysis further illuminates the polar nature of the S-Cl bond, with a partial positive charge on the sulfur atom and a partial negative charge on the more electronegative chlorine atom. This charge separation is a key determinant of the compound's reactivity towards nucleophiles. Bond order analysis provides quantitative insight into the strength and nature of the covalent bonds within the molecule, including the relatively weak and labile S-Cl bond.

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) has become a cornerstone for investigating the transition states of reactions involving this compound. By applying various functionals and basis sets, chemists can accurately model the geometry and energy of these high-energy species. For example, in reactions with alkenes, DFT calculations can pinpoint the structure of the three-membered episulfonium ion intermediate and the subsequent transition state for nucleophilic attack by the chloride ion. These calculations provide crucial information on the activation energies of different reaction pathways, allowing for predictions of reaction rates and outcomes.

Conformational Analysis and Steric Hindrance Effects on Reactivity

The presence of the bulky tert-butyl group on the benzene (B151609) ring introduces significant conformational considerations and steric effects that profoundly influence the reactivity of this compound. Computational conformational analysis can identify the most stable conformations of the molecule and the energy barriers to rotation around the C-S bond.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of p-t-Butylbenzenesulfenyl chloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the distinct chemical environments of the hydrogen atoms lead to characteristic signals. The nine equivalent protons of the tertiary butyl group typically appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent aromatic ring. The aromatic protons, situated on the benzene (B151609) ring, exhibit a more complex splitting pattern, usually as two doublets, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. The spectrum would be expected to show distinct signals for the quaternary carbon and the methyl carbons of the t-butyl group. Additionally, the aromatic carbons would appear as four distinct signals: two for the protonated carbons and two for the ipso-carbons (the carbon attached to the t-butyl group and the carbon attached to the sulfenyl chloride group).

| ¹H NMR Spectroscopic Data for this compound |

| Assignment |

| t-Butyl Protons (s, 9H) |

| Aromatic Protons (d, 2H) |

| Aromatic Protons (d, 2H) |

| ¹³C NMR Spectroscopic Data for this compound |

| Assignment |

| Methyl Carbons (CH₃)₃ |

| Quaternary Carbon (C(CH₃)₃) |

| Aromatic CH Carbons |

| Aromatic C-ipso (C-S) |

| Aromatic C-ipso (C-C(CH₃)₃) |

Detailed, experimentally verified chemical shift and coupling constant data for this compound are not widely available in public repositories.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A characteristic feature would be the isotopic pattern of the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2). Common fragmentation pathways would likely involve the loss of the chlorine atom and the cleavage of the t-butyl group. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound in complex mixtures.

| Expected Mass Spectrometry Fragmentation for this compound |

| Fragment Ion |

| [M]⁺ (with ³⁵Cl/³⁷Cl isotopic pattern) |

| [M-Cl]⁺ |

| [M-C(CH₃)₃]⁺ |

Specific experimental mass spectral data for this compound is not readily found in publicly accessible databases.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching, aliphatic C-H stretching of the t-butyl group, C=C stretching of the aromatic ring, and potentially a weak band for the S-Cl bond.

| Expected Infrared Absorption Bands for this compound |

| Vibrational Mode |

| Aromatic C-H Stretch |

| Aliphatic C-H Stretch |

| Aromatic C=C Stretch |

| S-Cl Stretch |

Precise, experimentally determined IR absorption frequencies for this compound are not widely documented in public spectral libraries.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for separating this compound from any impurities and for assessing its purity. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. The retention time of the compound under specific conditions is a characteristic property that aids in its identification and quantification. The purity is determined by the relative area of the main peak in the chromatogram.

| Typical HPLC Parameters for Analysis of this compound |

| Parameter |

| Stationary Phase |

| Mobile Phase |

| Detection |

Specific, validated HPLC methods for this compound are not extensively published.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine, sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₀H₁₃ClS) to confirm the elemental composition and support the purity of the sample.

| Elemental Composition of this compound (C₁₀H₁₃ClS) |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Chlorine (Cl) |

| Sulfur (S) |

Experimental elemental analysis data is typically reported in research articles documenting the synthesis of a new batch of the compound and is not available in general databases.

Structure Reactivity Relationships and Analogues of Arenesulfonyl Chlorides

Influence of the para-tert-Butyl Group on Reaction Specificity and Efficiency

The para-tert-butyl group on the benzene (B151609) ring of p-tert-butylbenzenesulfonyl chloride exerts a notable influence on the molecule's reactivity through a combination of electronic and steric effects. This substituent is crucial in dictating the speed and outcome of nucleophilic substitution reactions at the sulfonyl sulfur atom.

Electronic Effects: The tert-butyl group is generally considered an electron-donating group. This donation occurs primarily through an inductive effect, where the electron density flows from the sp³ hybridized carbon of the tert-butyl group to the sp² hybridized carbon of the aromatic ring. stackexchange.com This increased electron density on the ring is transmitted to the sulfonyl group, which can modulate the electrophilicity of the sulfur atom. In reactions where a positive charge develops in the transition state, this electron-donating nature can be stabilizing, thereby increasing the reaction rate. For instance, in the solvolysis of arenesulfonyl chlorides, reactivity is observed to increase with electron-donating substituents. lookchem.com

Steric Effects: The tert-butyl group is sterically bulky. This size can influence reaction specificity, particularly by hindering access to the positions ortho to the sulfonyl group. In electrophilic aromatic substitution, this steric hindrance leads to a higher proportion of the para-substituted product during subsequent reactions on the ring. stackexchange.com While the primary site of reaction for arenesulfonyl chlorides is the sulfur atom, the bulky para-substituent can also influence the solvation shell around the reactive center. In some cases, the substitution of a methyl group with a tert-butyl group at the para-position can alter the first solvation shell, leading to an increase in the reaction's activation energy by approximately 1 kJ·mol⁻¹. lookchem.com This suggests a subtle interplay between steric bulk and solvent interaction that can impact reaction efficiency. Furthermore, steric hindrance is a classical determinant in preventing or slowing bimolecular nucleophilic substitution (SN2) pathways at crowded electrophilic centers. nih.gov The significant bulk of the tert-butyl group can therefore play a role in favoring certain reaction mechanisms or pathways over others.

The combination of these electronic and steric factors makes the para-tert-butyl group a key controller of the reaction specificity and efficiency of the sulfonyl chloride. Its electron-donating nature generally enhances reactivity in many contexts, while its steric bulk can direct the selectivity of reactions and influence the energetics through solvent interactions.

Comparative Reactivity Studies with Other Substituted Arenesulfonyl Chlorides

The reactivity of p-tert-butylbenzenesulfonyl chloride is best understood when compared with other arenesulfonyl chlorides bearing different substituents in the para and meta positions. Such comparative studies often utilize the Hammett equation, a linear free-energy relationship that quantifies the electronic effect of a substituent on the reactivity of a molecule. wikipedia.orgviu.ca

The Hammett equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the reaction of a substituted arene.

k₀ is the rate constant for the unsubstituted arene (benzene).

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

ρ (rho) is the reaction constant, which describes the sensitivity of a particular reaction to substituent effects.

The tert-butyl group at the para position has a negative Hammett constant (σₚ), signifying its role as an electron-donating group. This can be contrasted with other substituents, as shown in the table below.

| Substituent (para-) | Hammett Constant (σₚ) | Electronic Effect |

| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -C(CH₃)₃ | -0.20 | Electron-Donating |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Weakly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

Data compiled from various sources.

In reactions with a positive ρ value, such as the alkaline hydrolysis of ethyl benzoates, negative charge is built up during the reaction, and thus electron-withdrawing groups accelerate the reaction. wikipedia.org Conversely, in reactions with a negative ρ value, positive charge builds up in the transition state, and electron-donating groups like tert-butyl accelerate the reaction.

Studies on the chloride-chloride exchange reaction in a series of 22 variously substituted arenesulfonyl chlorides found that the reaction follows the Hammett equation with a ρ-value of +2.02. stackexchange.comchempedia.info This positive value indicates that the reaction is sensitive to substituent effects and that a negative charge develops during the transition state. Consequently, arenesulfonyl chlorides with electron-withdrawing groups react faster in this specific exchange reaction than those with electron-donating groups like the tert-butyl group.

In contrast, the propanolysis of arenesulfonyl chlorides shows that reactivity increases with electron-donating substituents, suggesting a reaction mechanism where the transition state has some degree of positive charge character that is stabilized by these groups. lookchem.com This highlights how the relative reactivity of p-tert-butylbenzenesulfonyl chloride compared to other analogues is entirely dependent on the specific reaction mechanism.

Rational Design of Derivatives with Tunable Reactivity and Selectivity Profiles

The principles derived from structure-reactivity studies allow for the rational design of p-tert-butylbenzenesulfonyl chloride derivatives with finely tuned properties. By strategically modifying the molecular structure, chemists can alter the compound's reactivity and selectivity for specific applications, ranging from organic synthesis to medicinal chemistry.

Tuning Reactivity: The reactivity of the sulfonyl chloride group can be systematically adjusted by altering the electronic nature of the substituents on the aromatic ring.

Increasing Reactivity: To create a more reactive sulfonylating agent (i.e., a more powerful electrophile), one could replace the electron-donating tert-butyl group with potent electron-withdrawing groups, such as a nitro (-NO₂) or cyano (-CN) group. These groups would decrease the electron density at the sulfur center, making it more susceptible to nucleophilic attack.

Decreasing Reactivity: Conversely, to design a milder, more selective reagent, one could introduce stronger electron-donating groups, such as an amino (-NH₂) or methoxy (B1213986) (-OCH₃) group, in addition to or in place of the tert-butyl group.

Tuning Selectivity: The steric environment around the sulfonyl group can be modified to control selectivity.

Steric Shielding: Introducing bulky groups at the ortho positions can sterically hinder the approach of nucleophiles, potentially leading to higher selectivity for less hindered reaction partners. While the para-tert-butyl group itself has some influence, the most dramatic steric effects are often observed with ortho-substituents. Research has shown a "positive" ortho-effect in some arenesulfonyl chlorides, where ortho-alkyl groups can restrict rotation around the C-S bond and paradoxically increase reactivity by facilitating nucleophilic attack. lookchem.com Manipulating this effect could be a tool for rational design.

Diastereoselectivity: In reactions involving chiral molecules, the steric profile of the sulfonylating agent can be critical for achieving high diastereoselectivity. The significant steric difference between substituents on a reagent can lead to preferential formation of one diastereomer. acs.org Designing chiral derivatives of p-tert-butylbenzenesulfonyl chloride, perhaps by incorporating a chiral auxiliary, could allow for asymmetric transformations.

The principles of rational design are applied in fields like drug discovery, where benzenesulfonyl chloride moieties are incorporated into larger molecules to target specific biological pathways. For example, benzenesulfonyl chloride-substituted derivatives have been designed and synthesized as potential inhibitors for enzymes like phosphoglycerate mutase 1 (PGAM1), which is implicated in cancer metabolism. researchgate.net This demonstrates how the fundamental reactivity of the sulfonyl chloride group can be harnessed within a larger molecular framework to achieve a desired biological effect.

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of arenesulfenyl chlorides, known as the Zincke disulfide reaction, often involves the chlorination of disulfides with elemental chlorine (Cl₂). wikipedia.org This method, while effective, poses significant environmental and safety hazards due to the use of toxic and difficult-to-handle chlorine gas.

Future research is trending towards the development of greener and safer synthetic alternatives. A key area of investigation is the replacement of harsh chlorinating agents with milder, solid, and more sustainable options. N-Chlorosuccinimide (NCS) has been identified as a promising reagent for the chlorination of thiols, and extending this methodology to the large-scale synthesis of sulfenyl chlorides presents a viable research avenue. researchgate.net Such protocols would reduce risks and simplify handling procedures.

Furthermore, exploring electro- and photochemical methods for the synthesis of sulfenyl chlorides from thiols or disulfides is a significant emerging trend. nih.gov These techniques can obviate the need for chemical oxidants or chlorinating agents altogether, often requiring only electricity or light to drive the transformation. Developing a continuous flow process, as has been demonstrated for related photochemical reactions, could offer a highly atom-economical and scalable approach for the production of p-t-Butylbenzenesulfenyl chloride. nih.gov

Key Research Objectives for Sustainable Synthesis:

Replacement of Cl₂: Investigating alternative chlorinating agents like N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), or related compounds for the conversion of p-t-butylthiophenol or its disulfide.

Catalytic Chlorination: Developing catalytic systems that can use simpler chlorine sources (e.g., HCl with an oxidant) to generate the sulfenyl chloride.

Electro- and Photochemical Synthesis: Designing electrochemical cells or photochemical reactors for the direct, reagent-free synthesis from thiol or disulfide precursors.

One-Pot Processes: Streamlining the synthesis from readily available starting materials to minimize waste and purification steps. researchgate.net

Expanding the Scope of Catalytic Applications

Historically, sulfenyl chlorides have been employed as stoichiometric reagents, where they are consumed during the reaction to deliver an electrophilic sulfur moiety (RS⁺). wikipedia.org A significant frontier in the chemistry of this compound is the development of reaction pathways where it or a derivative can function as a catalyst.

This represents a conceptual shift from using the compound as a building block to using it as a tool to facilitate other transformations. Research in this area is still nascent but holds considerable promise. One potential avenue involves leveraging the reversible formation of a sulfenyl chloride from a more stable precursor. A catalytic cycle could be designed where the active sulfenyl chloride is generated in situ, participates in a reaction such as an alkene addition, and the precursor is then regenerated.

Another forward-looking concept is the use of the sulfur atom in this compound as a transient directing or activating group in a catalytic cycle. For instance, it could coordinate to a metal center or a substrate to influence the stereochemistry or regiochemistry of a transformation before being released and regenerated. While no established examples currently exist for this specific compound, the broader field of organocatalysis provides a framework for exploring such possibilities.

Deeper Mechanistic Insights through Advanced Experimental and Computational Synergies

The classic reaction of sulfenyl chlorides involves their electrophilic addition across carbon-carbon double bonds. wikipedia.org While the general mechanism is understood to proceed through a bridged thiiranium ion (or epi-sulfonium ion) intermediate, many finer details remain to be explored. chemrxiv.orgnih.gov The future of mechanistic studies lies in the powerful synergy between advanced experimental techniques and high-level computational chemistry.

Advanced Experimental Approaches:

Kinetic Analysis: Detailed kinetic studies under various conditions can elucidate the rate-determining steps and the influence of the bulky tert-butyl group on reaction rates.

In-Situ Spectroscopy: Techniques like low-temperature NMR spectroscopy can be used to directly observe reactive intermediates, such as the thiiranium ion, providing direct evidence for proposed mechanisms. chemrxiv.org

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are becoming indispensable for mapping the entire potential energy surface of a reaction. Researchers can model transition state structures, calculate activation barriers, and predict the regioselectivity and stereoselectivity of additions. This is particularly valuable for understanding why a specific isomer is formed in reactions with unsymmetrical alkenes. researchgate.netchemrxiv.org

Solvent Effects: Computational models can simulate the role of solvent molecules, providing insight into how the solvent stabilizes intermediates and influences the reaction pathway.

By combining these approaches, researchers can gain an unprecedentedly detailed understanding of how this compound interacts with different substrates, enabling more precise control over reaction outcomes.

Exploration of Novel Reaction Pathways and Functionalization Strategies

Beyond its traditional role in organic synthesis, emerging research is uncovering entirely new applications and reaction modes for the sulfenyl chloride functional group.

A major breakthrough is the use of sulfenyl chlorides as monomers in polymer science. A process termed "sulfenyl chloride inverse vulcanization" utilizes sulfur monochloride (S₂Cl₂) to co-polymerize with allylic monomers. chemistryviews.orgarizona.eduresearchgate.netnih.gov This method allows for the creation of advanced polymers with unique properties, such as high refractive indices and excellent optical transparency, with greater precision than classic inverse vulcanization. arizona.edunih.gov A key future direction is to explore the use of arenesulfenyl chlorides like this compound as co-monomers or chain-capping agents in these polymerizations to precisely tune the final properties of the material.

Another novel strategy involves the photochemical coupling of sulfenyl chlorides. Recent studies have shown that irradiating sulfenyl chlorides with LEDs can induce a radical-based homocoupling to form disulfides without the need for any catalyst or additive. nih.gov This clean and efficient method opens new pathways for carbon-sulfur bond formation and could be applied to this compound to synthesize symmetrical and unsymmetrical disulfides under exceptionally mild conditions.

Finally, the conversion of sulfenyl chlorides into other reactive species, such as arenesulfenyl fluorides, is an expanding area of research. chemrxiv.orgnih.gov These fluoride (B91410) analogs exhibit unique reactivity, enabling novel fluorosulfenylation reactions that are not possible with the chloride parent. The development of reliable methods to convert this compound into its fluoride counterpart could unlock new functionalization strategies for creating complex fluorine-containing molecules. nih.gov

Q & A

Q. What are the optimal conditions for synthesizing p-t-Butylbenzenesulfenyl chloride using single-factor experimentation?

Methodological Answer: Single-factor experiments involve varying one parameter (e.g., temperature, catalyst loading) while keeping others constant. For sulfenyl chloride synthesis, key parameters include:

- Reagent stoichiometry : Excess thionyl chloride (SOCl₂) is typically used to drive sulfenylation reactions to completion, as seen in analogous benzoyl chloride syntheses .

- Reaction temperature : Lower temperatures (0–5°C) may suppress side reactions like oxidation, while higher temperatures (40–60°C) accelerate thionyl chloride activation.

- Solvent selection : Anhydrous dichloromethane or toluene prevents hydrolysis of intermediates.

Data Analysis : Monitor reaction progress via TLC or in-situ IR spectroscopy for SOCl₂ consumption. Optimize yield by isolating intermediates (e.g., p-t-Butylbenzenethiol) and confirming purity via melting point or NMR before proceeding to sulfenylation .

Q. How can researchers purify this compound to minimize hydrolytic degradation?

Methodological Answer:

- Distillation : Use short-path distillation under reduced pressure (e.g., 0.1–1 mmHg) to avoid thermal decomposition.

- Recrystallization : If solid at room temperature, recrystallize in dry hexane/ethyl acetate (1:3) under inert gas (N₂/Ar) .

- Storage : Stabilize in anhydrous solvents (e.g., DCM) with molecular sieves (4Å) at –20°C to prevent moisture ingress .

Validation : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR (absence of –OH or –S–S– dimer peaks) and elemental analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm –SCl stretch (510–540 cm⁻¹) and absence of –SH (2500–2600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M]⁺) and isotopic pattern matching Cl (3:1 for <sup>35</sup>Cl/<sup>37</sup>Cl) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the stability and reactivity of this compound?

Methodological Answer:

- Stability Studies : Compare hydrolysis rates of This compound with less hindered analogs (e.g., benzenesulfenyl chloride) in aqueous/organic solvent mixtures. Use kinetic assays (UV-Vis monitoring at 280 nm for sulfenic acid formation) .

- Reactivity : Assess electrophilicity in thiol-disulfide exchange reactions. Steric hindrance may slow nucleophilic attack, requiring elevated temperatures (60–80°C) or Lewis acid catalysts (e.g., ZnCl₂) .

Data Interpretation : Correlate steric parameters (e.g., Tolman cone angle) with reaction rates using Hammett plots .

Q. How can contradictory data on sulfenyl chloride reaction pathways be resolved?

Methodological Answer:

- Mechanistic Probes :

- Isotopic labeling (<sup>34</sup>S vs. <sup>32</sup>S) to track sulfur transfer pathways.

- Trapping intermediates (e.g., sulfenium ions) with stabilized carbocations or alkenes.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers for competing pathways (e.g., radical vs. ionic mechanisms) .

Case Study : Discrepancies in nucleophilic substitution (SN2 vs. SN1) can be tested using chiral sulfenyl chlorides and monitoring stereochemical outcomes .

Q. What advanced analytical methods quantify trace impurities in this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) coupled with high-resolution MS to detect sulfonic acid (–SO₃H) or disulfide (–S–S–) byproducts.

- X-ray Crystallography : Resolve crystal structures to confirm bond angles/distances around sulfur, identifying structural distortions from impurities .

Validation : Compare impurity profiles with commercial standards (e.g., 4-Bromobenzoyl chloride ).

Q. How can researchers design scalable syntheses without compromising product purity?

Methodological Answer:

- Process Optimization :

- Green Chemistry : Explore solvent-free mechanochemical synthesis (ball milling) to reduce waste and improve atom economy .

Risk Mitigation : Conduct hazard assessments for large-scale SOCl₂ handling, including scrubbers for HCl/SO₂ off-gases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.